N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
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Overview
Description
This usually involves identifying the compound’s IUPAC name, its common name if it has one, and its molecular formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its functional groups and stereochemistry.Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo. This often requires knowledge of reaction mechanisms and the compound’s reactivity.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Neurokinin-1 Receptor Antagonists
A study explored a compound with a structure incorporating elements like fluorophenyl and piperidinyl groups, demonstrating its potential as a neurokinin-1 receptor antagonist. This suggests applications in addressing conditions related to emesis and depression, highlighting the importance of such compounds in therapeutic research (Harrison et al., 2001).
Orexin Receptor Mechanisms
Research on compounds with a fluorophenyl moiety has shown significant results in studying compulsive food consumption and binge eating in rats. This underlines the role of orexin receptors in behavioral and neurochemical pathways, offering a groundwork for developing treatments for eating disorders (Piccoli et al., 2012).
HIV-1 Replication Inhibitors
A study on fluoroquinoline derivatives indicates their potential in inhibiting HIV-1 replication and cytokine production. These findings contribute to the understanding of novel antiviral agents and their development, showcasing the relevance of such compounds in antiviral research (Baba et al., 1998).
If Channel Inhibitors
Compounds with a structural resemblance, involving fluorobenzamide and piperidinyl groups, have been identified as inhibitors of the If current channel, relevant to the treatment of cardiovascular conditions such as stable angina and atrial fibrillation (Umehara et al., 2009).
Dopamine and Serotonin Antagonists
Research into 1-(4-fluorophenyl)-1H-indoles highlights their potential as central acting dopamine D-2 and serotonin 5-HT2 antagonists, with implications for understanding and treating psychiatric disorders (Perregaard et al., 1992).
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound, as well as its potential hazards.
Future Directions
This involves speculating on potential future research directions for the compound, such as new synthetic methods, potential applications, or further studies into its properties.
properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O2/c1-28-13-10-18-14-17(8-9-21(18)28)22(29-11-3-2-4-12-29)16-26-23(30)24(31)27-20-7-5-6-19(25)15-20/h5-9,14-15,22H,2-4,10-13,16H2,1H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILRDTQUXIEKFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide |
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